N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide
Description
N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a 2-aminophenyl group and a 3-phenyl-substituted indazolylmethyl moiety. The compound’s structure combines aromatic and heterocyclic elements, which are critical for interactions with biological targets, particularly histone deacetylases (HDACs) .
Properties
CAS No. |
920315-38-4 |
|---|---|
Molecular Formula |
C27H22N4O |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(3-phenylindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C27H22N4O/c28-23-11-5-7-13-25(23)29-27(32)21-16-14-19(15-17-21)18-31-26(20-8-2-1-3-9-20)22-10-4-6-12-24(22)30-31/h1-17H,18,28H2,(H,29,32) |
InChI Key |
JCQMOZCZSWBDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |
Origin of Product |
United States |
Preparation Methods
Cadogan Cyclization for Indazole Core Formation
The Cadogan reaction remains the most cited method for indazole synthesis, utilizing nitroarene precursors. For 3-phenyl substitution:
- Starting material : 2-Nitrobenzaldehyde reacts with aniline derivatives under Schiff base conditions.
- Cyclization : Triethyl phosphite (P(OEt)₃)-mediated reduction-cyclization at 120–140°C yields 2-aryl-2H-indazoles.
- 2-Nitrobenzaldehyde (1 equiv) + 4-phenylaniline (1.2 equiv) in ethanol, reflux 6 h → Schiff base.
- Add P(OEt)₃ (3 equiv), reflux 12 h → 3-phenyl-2H-indazole (72% yield).
Palladium-Catalyzed Direct Arylation
Functionalization at Indazole 2-Position
Alkylation for Methylene Bridge Installation
Bromomethyl intermediates enable nucleophilic displacement:
- Bromination : Treat 3-phenyl-2H-indazole with N-bromosuccinimide (NBS, 1.1 equiv) and AIBN (cat.) in CCl₄, reflux 4 h → 2-(bromomethyl)-3-phenyl-2H-indazole.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 7:3) yields 89% product.
Assembly of Benzamide Core
Benzoyl Chloride Preparation
4-(Bromomethyl)benzoyl chloride synthesis:
Amide Coupling with 2-Aminophenylamine
Schotten-Baumann conditions prevent over-acylation:
- Reaction : 4-(Bromomethyl)benzoyl chloride (1 equiv) + 2-aminophenylamine (1.05 equiv) in THF/H₂O (2:1), 0°C, 2 h → N-(2-aminophenyl)-4-(bromomethyl)benzamide (83%).
- Workup : Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄.
Final Coupling of Indazole and Benzamide Units
Nucleophilic Substitution
Combine intermediates under mild basic conditions:
- N-(2-Aminophenyl)-4-(bromomethyl)benzamide (1 equiv)
- 3-Phenyl-2H-indazole (1.1 equiv)
- K₂CO₃ (2 equiv) in DMF, 50°C, 8 h → Target compound (78% yield).
Optimization data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 50 | 8 | 78 |
| Cs₂CO₃ | DMF | 50 | 6 | 82 |
| Et₃N | THF | 40 | 12 | 65 |
Alternative Synthetic Pathways
One-Pot Tandem Approach
Solid-Phase Synthesis
For combinatorial libraries, Wang resin-bound strategies improve purity:
- Resin loading : 4-(Fmoc-aminomethyl)benzoic acid → Wang resin.
- Indazole coupling : HATU/DIEA, 3-phenyl-2H-indazole-2-acetic acid.
- Cleavage : TFA/DCM → Crude product (HPLC purity 92%).
Analytical Validation and Quality Control
Structural Confirmation
Spectroscopic data for final compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indazole H4), 7.85–7.45 (m, 14H, aromatic), 5.12 (s, 2H, CH₂).
- HRMS (ESI+): m/z calc. [C₂₈H₂₃N₄O]⁺ 455.1864, found 455.1868.
Purity Assessment
HPLC conditions :
- Column: C18, 5 μm, 4.6 × 150 mm
- Mobile phase: MeCN/H₂O (0.1% TFA), gradient 30→80% over 20 min
- Retention time: 12.7 min, purity ≥98.5%
Industrial-Scale Considerations
Green Chemistry Adaptations
Cost Analysis
| Component | Lab-Scale Cost ($/g) | Bulk Cost ($/kg) |
|---|---|---|
| 3-Phenyl-2H-indazole | 45 | 12,000 |
| Pd(PPh₃)₄ | 320 | 280,000 |
| Final API | 1,100 | 89,000 |
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit histone deacetylase (HDAC) and kinase enzymes, leading to the disruption of cancer cell growth and proliferation . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and triggering apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several benzamide derivatives, particularly those targeting HDACs. Below is a detailed comparison:
Structural and Functional Analogues
Mechanistic and Pharmacological Differences
HDAC Inhibition Potency: Mocetinostat (MGCD0103) is a well-characterized HDAC inhibitor with nanomolar to micromolar potency, targeting Class I (HDAC1/2/3) and IV (HDAC11) enzymes . In contrast, the 1,3,4-oxadiazole analog () exhibits superior cytotoxicity, likely due to the naphthalene group enhancing hydrophobic interactions with HDAC active sites .
Structural Impact on Bioactivity: Indazole Substitution: The 3-phenyl group in the target compound may improve binding stability compared to the 4-methoxyindazole analog (), where electron-donating methoxy groups could alter charge distribution . Linker Flexibility: Compounds with rigid heterocycles (e.g., pyrimidine in Mocetinostat) show higher potency than those with flexible methylene linkers, as seen in s-triazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
